Alprenolol glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alprenolol glucuronide is the glucoronide salt of Aprenolol --- a beta blocker.

科学的研究の応用

Pharmacokinetics and Drug Metabolism

Alprenolol undergoes extensive metabolism in the liver, primarily through glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs). The formation of alprenolol glucuronide is essential for its pharmacokinetic profile, influencing its bioavailability and elimination from the body.

Glucuronidation Pathways

The primary enzymes involved in the glucuronidation of alprenolol include UGT2B4 and UGT2B7. These enzymes facilitate the conjugation of alprenolol with glucuronic acid, leading to the formation of this compound. This metabolic pathway is significant as it enhances the solubility and excretion of the drug:

| Enzyme | Substrate | Reaction Type |

|---|---|---|

| UGT2B4 | Alprenolol | O-glucuronidation |

| UGT2B7 | Alprenolol | N-glucuronidation |

Clinical Implications

This compound's clinical applications extend to therapeutic drug monitoring and doping control in sports.

Therapeutic Drug Monitoring

The detection of this compound in biological fluids (e.g., urine and plasma) is crucial for therapeutic drug monitoring. Its measurement helps assess patient adherence to treatment regimens and optimize dosing strategies. The concentration of this compound can be significantly higher than that of the parent compound, making it a reliable biomarker:

- Detection Method : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for quantifying this compound in biological samples.

- Case Study : A study demonstrated that urine samples from patients taking alprenolol showed glucuronide concentrations approximately ten times higher than the parent drug, indicating its utility as a monitoring marker .

Doping Control

In sports medicine, the identification of alprenolol and its glucuronides is essential for anti-doping measures. The presence of these metabolites can indicate the use of beta-blockers, which are prohibited in certain competitive sports due to their performance-enhancing effects:

- Research Findings : The incorporation of glucuronide metabolites into doping analysis methods has proven effective in avoiding false negatives during testing . This approach enhances the reliability of detecting beta-blockers like alprenolol in athletes.

Environmental Impact and Biodegradation

Research has also focused on the environmental implications of this compound, particularly concerning its biodegradation in wastewater treatment processes.

Biodegradation Studies

Studies have shown that activated sludge systems can effectively degrade pharmaceuticals like alprenolol and its metabolites. The enantioselective biodegradation process indicates that different enantiomers may be metabolized at varying rates:

- Findings : In a study involving activated sludge inoculum, significant enantioselective degradation was observed for both alprenolol and propranolol, highlighting the importance of understanding these processes for environmental safety .

Summary of Findings

The applications of this compound span clinical pharmacology, therapeutic monitoring, doping control, and environmental science. Its role as a metabolite provides insights into drug metabolism and efficacy while also addressing regulatory concerns in sports.

Table: Summary of Key Applications

| Application Area | Key Insights |

|---|---|

| Pharmacokinetics | Enhances solubility; influences elimination rates |

| Therapeutic Monitoring | Reliable biomarker; detectable at higher levels |

| Doping Control | Essential for anti-doping measures; avoids false negatives |

| Environmental Impact | Significant biodegradation potential; enantioselectivity observed |

化学反応の分析

Conjugation Sites and Structural Identification

Alprenolol undergoes glucuronidation at two distinct sites:

-

Aromatic hydroxyl group : Glucuronic acid binds to the phenolic hydroxyl group on the naphthol ring.

-

Aliphatic hydroxyl group : Glucuronic acid conjugates with the hydroxyl group on the side chain.

Key Findings :

-

In dogs, two glucuronides were identified: 4-hydroxyalprenolol aromatic glucuronide (major) and 4-hydroxyalprenolol aliphatic glucuronide (minor) .

-

Human studies confirmed only the aromatic glucuronide as the primary metabolite, suggesting species-specific differences in regioselectivity .

Enzymatic Pathways Involved in Glucuronidation

The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) . Specific isoforms include:

| UGT Isoform | Substrate Specificity | Metabolic Role |

|---|---|---|

| UGT1A7 | Aromatic conjugation | High activity for phenolic hydroxyl groups |

| UGT1A9 | Broad specificity | Major contributor to both aromatic and aliphatic glucuronidation |

| UGT2A1 | Aliphatic conjugation | Preferential activity for side-chain hydroxyl groups |

Experimental Evidence :

-

UGT1A9 and UGT2A1 demonstrated dual activity toward alprenolol’s hydroxyl groups, while UGT1A7 showed exclusive selectivity for aromatic conjugation .

-

CYP2D6 and CYP3A5/7 mediate the initial hydroxylation of alprenolol, forming 4-hydroxyalprenolol, which is subsequently glucuronidated .

Stereoselectivity and Regioselectivity

-

Stereoselectivity : (S)-alprenolol is glucuronidated 2–3× faster than (R)-alprenolol due to favorable binding interactions with UGT active sites .

-

Regioselectivity :

Analytical Methods for Characterization

-

Isolation : DEAE-Sephadex anion-exchange chromatography and reversed-phase HPLC achieved >95% purity .

-

Structural Elucidation :

Comparative Metabolism with Propranolol

| Parameter | This compound | Propranolol Glucuronide |

|---|---|---|

| Primary UGTs | UGT1A9, UGT2A1 | UGT1A7, UGT1A9, UGT2A1 |

| Major Conjugation | Aromatic (80–85%) | Aromatic (>90%) |

| Species Variation | Dogs: dual conjugation | Humans: aromatic only |

Insight : Alprenolol’s aliphatic glucuronide is unique among β-blockers, highlighting its distinct metabolic fate .

Clinical Implications

特性

CAS番号 |

54587-50-7 |

|---|---|

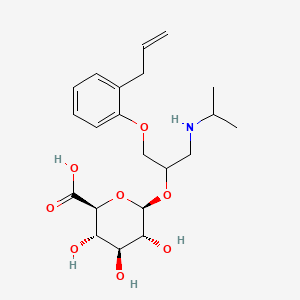

分子式 |

C21H31NO8 |

分子量 |

425.5 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H31NO8/c1-4-7-13-8-5-6-9-15(13)28-11-14(10-22-12(2)3)29-21-18(25)16(23)17(24)19(30-21)20(26)27/h4-6,8-9,12,14,16-19,21-25H,1,7,10-11H2,2-3H3,(H,26,27)/t14?,16-,17-,18+,19-,21+/m0/s1 |

InChIキー |

BALXTVIXZJOBOI-ZURLMRQQSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

異性体SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

正規SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Alprenolol glucuronide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。